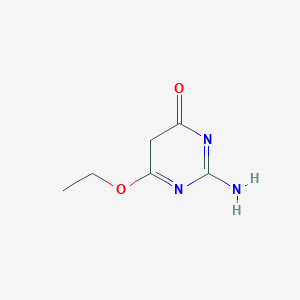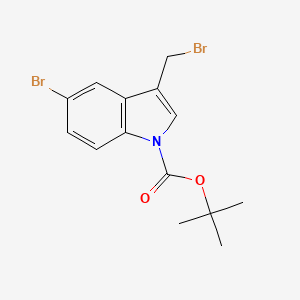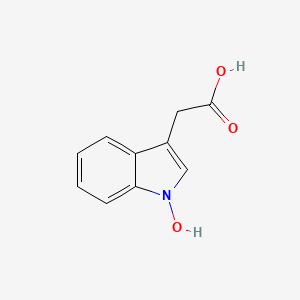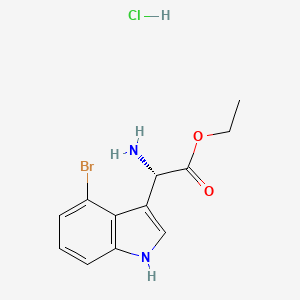![molecular formula C7H10N2OS B13096284 4,6,7,8-Tetrahydro-1H-thiopyrano[3,2-D]pyrimidin-4-OL](/img/structure/B13096284.png)
4,6,7,8-Tetrahydro-1H-thiopyrano[3,2-D]pyrimidin-4-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6,7,8-Tetrahydro-1H-thiopyrano[3,2-D]pyrimidin-4-OL is a heterocyclic compound that belongs to the class of thiopyrano-pyrimidines. This compound is characterized by its unique structure, which includes a thiopyrano ring fused to a pyrimidine ring. It has a molecular formula of C7H10N2OS and a molecular weight of 170.23 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,7,8-Tetrahydro-1H-thiopyrano[3,2-D]pyrimidin-4-OL typically involves cyclization reactions. One common method is the [3+3] cyclization process, where a three-carbon unit reacts with a three-carbon unit to form the six-membered thiopyrano ring . Another approach is the [4+2] cyclization, which involves the reaction of a four-carbon unit with a two-carbon unit . These reactions often require specific catalysts and conditions, such as the use of strong acids or bases and elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4,6,7,8-Tetrahydro-1H-thiopyrano[3,2-D]pyrimidin-4-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted pyrimidines .
Wissenschaftliche Forschungsanwendungen
4,6,7,8-Tetrahydro-1H-thiopyrano[3,2-D]pyrimidin-4-OL has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 4,6,7,8-Tetrahydro-1H-thiopyrano[3,2-D]pyrimidin-4-OL involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-thio-containing pyrimidines: These compounds share a similar thiopyrimidine structure and exhibit diverse biological activities.
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds are known for their inhibitory activity against specific enzymes, such as PARP-1.
Uniqueness
4,6,7,8-Tetrahydro-1H-thiopyrano[3,2-D]pyrimidin-4-OL is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms, which contribute to its distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C7H10N2OS |
|---|---|
Molekulargewicht |
170.23 g/mol |
IUPAC-Name |
4,6,7,8-tetrahydro-1H-thiopyrano[3,2-d]pyrimidin-4-ol |
InChI |
InChI=1S/C7H10N2OS/c10-7-6-5(8-4-9-7)2-1-3-11-6/h4,7,10H,1-3H2,(H,8,9) |
InChI-Schlüssel |
FKOJJCUOPAKUNS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C(N=CN2)O)SC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-3'-O-[(1,1-dimethylethyl)diphenylsilyl]Cytidine](/img/structure/B13096209.png)

![6-Ethoxyimidazo[2,1-a]phthalazine](/img/structure/B13096229.png)





![Ethyl 3-[3-(4-methanethioylphenyl)propanoyl]benzoate](/img/structure/B13096263.png)
![Ethyl 3'-nitro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B13096270.png)
![2-Ethoxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B13096277.png)

